molecular formula C14H14N2O2 B8435187 N-[4-(pyridin-2-ylmethoxy)phenyl]acetamide

N-[4-(pyridin-2-ylmethoxy)phenyl]acetamide

Cat. No.: B8435187
M. Wt: 242.27 g/mol
InChI Key: PNFXKYICTMFFJD-UHFFFAOYSA-N
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Description

N-[4-(pyridin-2-ylmethoxy)phenyl]acetamide is a compound that belongs to the class of amides, specifically those containing a pyridine ring. This compound has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the pyridine ring in its structure imparts unique chemical properties, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(pyridin-2-ylmethoxy)phenyl]acetamide typically involves the reaction of 4-(pyridin-2-ylmethoxy)aniline with acetic anhydride. The reaction is carried out under mild conditions, often in the presence of a base such as pyridine, to facilitate the formation of the amide bond. The reaction can be summarized as follows:

    Starting Materials: 4-(pyridin-2-ylmethoxy)aniline and acetic anhydride.

    Reaction Conditions: The reaction is conducted in a solvent such as toluene or dichloromethane, with pyridine as a base.

    Product Formation: The reaction yields this compound as the primary product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(pyridin-2-ylmethoxy)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amines.

    Substitution: Derivatives with different functional groups replacing the acetamide group.

Scientific Research Applications

N-[4-(pyridin-2-ylmethoxy)phenyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(pyridin-2-ylmethoxy)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

N-[4-(pyridin-2-ylmethoxy)phenyl]acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

N-[4-(pyridin-2-ylmethoxy)phenyl]acetamide

InChI

InChI=1S/C14H14N2O2/c1-11(17)16-12-5-7-14(8-6-12)18-10-13-4-2-3-9-15-13/h2-9H,10H2,1H3,(H,16,17)

InChI Key

PNFXKYICTMFFJD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCC2=CC=CC=N2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 4-acetamidophenol (Sigma-Aldrich; 73.6 g), 2-chloromethylpyridine hydrochloride (80 g) and cesium carbonate (320 g) in DMF (1 L) was stirred at 70° C. for 2 days. The mixture was cooled, poured into water (2 L) and extracted with EtOAC (×6). The organic layers were washed with brine, dried (MgSO4) and filtered to give a tan solid (A-1, 114 g) which was used as such in the next step.
Quantity
73.6 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
320 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
2 L
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 4-acetamidophenol (120 g; 796 mmol), 2-picolyl chloride hydrochloride (130.6 g; 796 mmol), and powdered potassium carbonate (330 g; 2.39 mol) in 1500 mL DMF was stirred at ambient temperature for 7 days. The reaction was poured into brine and the precipitate was collected by vacuum filtration. The solids were washed with water followed by diethyl ether. The reaction yielded N-acetyl-4-(pyrid-2-ylmethoxy)aniline as a beige solid.
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
130.6 g
Type
reactant
Reaction Step One
Quantity
330 g
Type
reactant
Reaction Step One
Name
Quantity
1500 mL
Type
solvent
Reaction Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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